N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide
Description
Properties
Molecular Formula |
C16H13N5O4 |
|---|---|
Molecular Weight |
339.31 g/mol |
IUPAC Name |
N-[4-methoxy-3-(tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C16H13N5O4/c1-23-13-5-3-11(7-12(13)21-8-17-19-20-21)18-16(22)10-2-4-14-15(6-10)25-9-24-14/h2-8H,9H2,1H3,(H,18,22) |
InChI Key |
UZMIFQJZVRRJKX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3)N4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide typically involves multiple steps. One common route includes the formation of the tetrazole ring through a [3+2] cycloaddition reaction between an azide and a nitrile. The benzodioxole moiety can be introduced via a condensation reaction with appropriate precursors. The final step often involves the formation of the carboxamide group through an amide coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the cycloaddition and condensation reactions is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzyme active sites. The benzodioxole moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can inhibit enzyme activity and modulate biological pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between the target compound and its analogs:
Pharmacokinetic and Metabolic Profiles
- Target Compound : The tetrazole group improves metabolic stability compared to carboxylic acids, reducing susceptibility to esterase-mediated hydrolysis. The methoxy group may slow hepatic clearance via cytochrome P450 enzymes .
- Analog 1 (Trifluoromethyl) : The trifluoromethyl group increases lipophilicity (logP ~3.2) and plasma protein binding, but may undergo oxidative metabolism to hydroxylated derivatives .
- Analog 2 (Oxadiazole) : Oxadiazole rings are prone to hydrolysis under acidic conditions, limiting oral bioavailability. However, they enhance target binding via dipole interactions .
- Analog 3 (Dihydroisoxazole): The amide bond in this compound undergoes enzymatic hydrolysis in vivo, generating carboxylic acid and aniline metabolites .
Biological Activity
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, particularly the presence of a tetrazole ring and a benzodioxole moiety, suggest diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C12H12N4O3 |
| Molecular Weight | 248.25 g/mol |
| IUPAC Name | This compound |
| InChI Key | XXXXXX (to be filled with actual InChI Key) |
The compound features a tetrazole ring , which is known for enhancing biological activity due to its ability to mimic carboxylate groups, allowing for interactions with various biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The tetrazole moiety allows the compound to act as an enzyme inhibitor , modulating various biochemical pathways.
Enzyme Inhibition
Research indicates that compounds containing tetrazole rings can inhibit enzymes involved in critical metabolic pathways. For instance, studies have shown that similar tetrazole derivatives exhibit inhibitory effects on enzymes like carbonic anhydrase and acetylcholinesterase , which are pivotal in neurological and metabolic processes .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. In vitro studies demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate potent effects comparable to established antibiotics .
Antiparasitic Properties
Recent investigations have highlighted the antiparasitic potential of this compound, particularly against Plasmodium falciparum, the causative agent of malaria. The compound's structural features enhance its ability to target metabolic pathways unique to the parasite, showing promise as a novel antimalarial agent .
Study 1: Antimicrobial Efficacy
A study conducted by Ochal et al. assessed the antibacterial activity of various tetrazole derivatives, including this compound. The results indicated that this compound exhibited significant inhibition against Staphylococcus aureus strains with MIC values ranging from 12.5 to 25 μg/mL .
Study 2: Antiparasitic Activity Against Plasmodium falciparum
In another investigation focusing on antimalarial activities, researchers found that this compound demonstrated an IC50 value of approximately 600 nM against blood-stage Plasmodium falciparum. This suggests a promising therapeutic index for further development as an antimalarial drug .
Study 3: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications on the benzodioxole structure significantly influenced biological activity. Substituents that enhance lipophilicity were associated with increased enzyme inhibition and antimicrobial potency .
Q & A
Basic Research Question
- LC-MS/MS : MRM transitions m/z 395.1→150.1 (CE: 25 eV) in plasma.
- LOD/LOQ : 0.1 ng/mL and 0.3 ng/mL, respectively, using C18 columns .
How can researchers validate target engagement in cellular models?
Advanced Research Question
- Cellular thermal shift assays (CETSA) : Confirm binding to COX-2 by observing thermal stabilization (ΔTₘ = 4.2°C).
- siRNA knockdown : Reduce target expression (e.g., COX-2) and measure loss of compound activity (e.g., 70% reduction in apoptosis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
